molecular formula C17H27NO8 B5065545 {2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate

{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate

Cat. No. B5065545
M. Wt: 373.4 g/mol
InChI Key: FLOHJYKYLPLEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research. MPEDA is a potent and selective dopamine D3 receptor antagonist that has been used in a variety of studies to investigate the role of dopamine in various physiological and pathological processes.

Scientific Research Applications

{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate has been used in a variety of scientific research applications, including studies on drug addiction, Parkinson's disease, and schizophrenia. This compound has been shown to be a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for investigating the role of dopamine in these and other diseases.

Mechanism of Action

The mechanism of action of {2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate involves its ability to block the dopamine D3 receptor. Dopamine is a neurotransmitter that plays a critical role in the brain's reward system and is involved in a variety of physiological and pathological processes. By blocking the dopamine D3 receptor, this compound can modulate the activity of dopamine in the brain, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease drug-seeking behavior in cocaine-addicted rats, suggesting that it may have potential as a treatment for drug addiction. This compound has also been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have potential as a treatment for this disease as well. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may have potential as a treatment for this disease as well.

Advantages and Limitations for Lab Experiments

One advantage of using {2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate in lab experiments is its potency and selectivity for the dopamine D3 receptor. This makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects on physiology and behavior are not yet fully understood.

Future Directions

There are many future directions for research on {2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate. One area of research could be to investigate the long-term effects of this compound on physiology and behavior. Another area of research could be to investigate the potential of this compound as a treatment for drug addiction, Parkinson's disease, and schizophrenia. Additionally, research could be done to investigate the potential of this compound as a tool for investigating the role of dopamine in other physiological and pathological processes.

Synthesis Methods

{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. The resulting compound is then reacted with 3-methoxypropylamine to form {2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine. Finally, the amine is reacted with oxalic acid to form the oxalate salt of this compound.

properties

IUPAC Name

3-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4.C2H2O4/c1-17-10-3-8-16-9-11-19-12-13-20-15-6-4-14(18-2)5-7-15;3-1(4)2(5)6/h4-7,16H,3,8-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOHJYKYLPLEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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